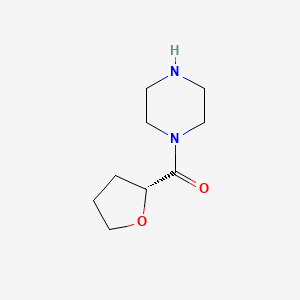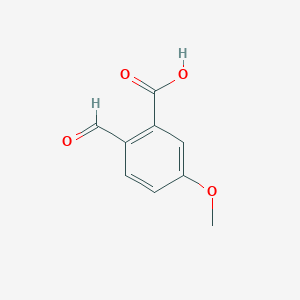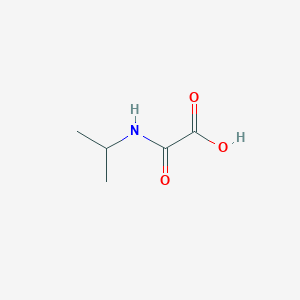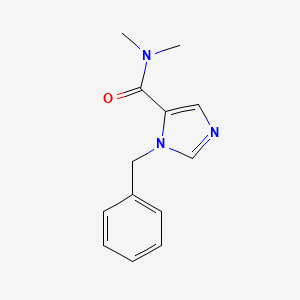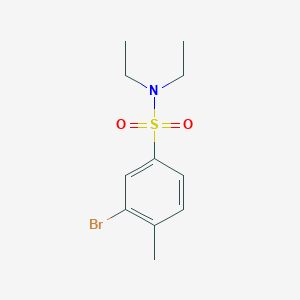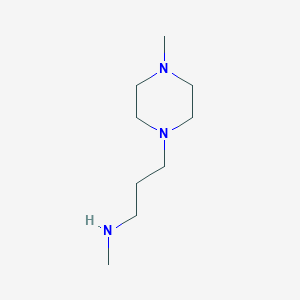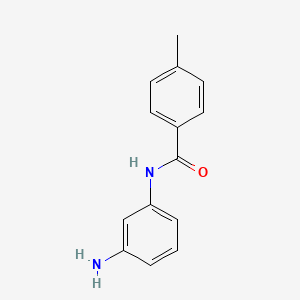
N-(3-アミノフェニル)-4-メチルベンズアミド
説明
N-(3-aminophenyl)-4-methylbenzamide: is an organic compound with a molecular formula of C14H14N2O This compound features an amide functional group, where the nitrogen atom is bonded to a 3-aminophenyl group and a 4-methylbenzoyl group
科学的研究の応用
Chemistry: N-(3-aminophenyl)-4-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the interactions of amide-containing molecules with biological targets. It may also serve as a precursor for the synthesis of pharmaceuticals or bioactive compounds.
Industry: In the industrial sector, N-(3-aminophenyl)-4-methylbenzamide is utilized in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for applications in materials science and polymer chemistry.
作用機序
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
Compounds with similar structures have been found to induce cell death by concomitant induction of apoptosis and autophagy
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-aminophenyl)-4-methylbenzamide. For instance, pH can influence protein activity, proton gradient maintenance, and nutrient availability . .
生化学分析
Biochemical Properties
N-(3-aminophenyl)-4-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme that regulates histone methylation . The interaction between N-(3-aminophenyl)-4-methylbenzamide and LSD1 is crucial as it influences the demethylation process, thereby affecting gene expression and cellular functions.
Cellular Effects
N-(3-aminophenyl)-4-methylbenzamide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the histone methylation process, which in turn impacts gene expression and cellular differentiation . Additionally, N-(3-aminophenyl)-4-methylbenzamide can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of N-(3-aminophenyl)-4-methylbenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of LSD1, inhibiting its activity and preventing the demethylation of histone H3 lysine 4 (H3K4me1 and H3K4me2) . This inhibition leads to changes in gene expression, which can have downstream effects on various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminophenyl)-4-methylbenzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-aminophenyl)-4-methylbenzamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(3-aminophenyl)-4-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-(3-aminophenyl)-4-methylbenzamide can result in adverse effects, including toxicity and cellular damage.
Metabolic Pathways
N-(3-aminophenyl)-4-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes . For instance, it may affect the levels of metabolites involved in energy production and biosynthesis, thereby altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of N-(3-aminophenyl)-4-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of N-(3-aminophenyl)-4-methylbenzamide can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
N-(3-aminophenyl)-4-methylbenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-methylbenzamide typically involves the reaction of 3-aminobenzoic acid with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of N-(3-aminophenyl)-4-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N-(3-aminophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
類似化合物との比較
N-(3-aminophenyl)benzamide: Similar structure but lacks the methyl group on the benzoyl ring.
N-(4-aminophenyl)-4-methylbenzamide: Similar structure but with the amino group in the para position.
N-(3-nitrophenyl)-4-methylbenzamide: Similar structure but with a nitro group instead of an amino group.
Uniqueness: N-(3-aminophenyl)-4-methylbenzamide is unique due to the presence of both an amino group and a methyl-substituted benzoyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
N-(3-aminophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVIOCGFMOIHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411770 | |
| Record name | N-(3-aminophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-89-6 | |
| Record name | N-(3-aminophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


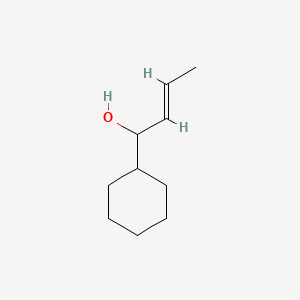

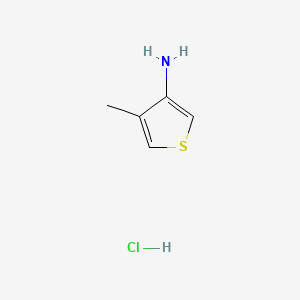
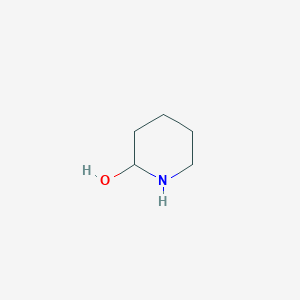
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
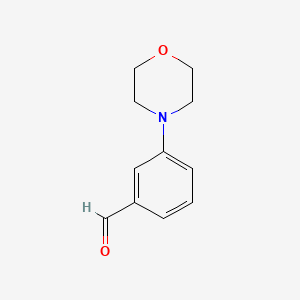
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
